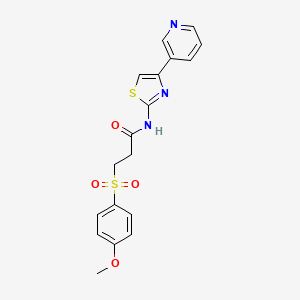

3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Description

3-((4-Methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a sulfonylpropanamide derivative featuring a thiazole core substituted with a pyridin-3-yl group at the 4-position and a 4-methoxyphenylsulfonyl moiety at the propanamide side chain. For instance, compounds with pyridinyl-thiazole scaffolds (e.g., 4d, 4e in ) and sulfonyl/sulfanyl substituents (–10) are frequently studied for their pharmacological properties, including kinase inhibition and anticancer activity .

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-14-4-6-15(7-5-14)27(23,24)10-8-17(22)21-18-20-16(12-26-18)13-3-2-9-19-11-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGZIHIBCHXZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

Amidation: The final step involves coupling the sulfonylated thiazole with a 4-methoxyphenylamine derivative under amide-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 4-hydroxyphenylsulfonyl derivative or 4-carboxyphenylsulfonyl derivative.

Reduction: 4-methoxyphenylsulfide derivative.

Substitution: Various substituted phenylsulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the thiazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the combination of a 4-methoxyphenylsulfonyl group and a pyridin-3-yl-thiazole moiety. Below is a detailed comparison with key analogs:

3-((4-Chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide ()

- Structural Difference : The 4-chlorophenylsulfonyl group replaces the 4-methoxyphenylsulfonyl, and the pyridine is at the 4-position instead of 3.

- Implications : Chlorine substituents often enhance lipophilicity and binding to hydrophobic enzyme pockets, while methoxy groups improve solubility and metabolic stability. The pyridine position (3 vs. 4) may alter hydrogen-bonding interactions with target proteins .

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, )

- Structural Difference : A 4-fluorophenyl-thiazole and furan-propanamide replace the pyridinyl-thiazole and sulfonylpropanamide.

- Bioactivity : This analog exhibits potent KPNB1 inhibition (a nuclear transport receptor) and anticancer activity, suggesting that the sulfonyl group in the target compound may confer distinct target selectivity .

N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11, )

- Structural Difference : A benzo[d]thiazole replaces the pyridinyl-thiazole, and the sulfonyl group is absent.

- Synthesis : Synthesized in 59% yield via a PCl3-catalyzed reaction, indicating that the sulfonyl group in the target compound may require alternative synthetic routes (e.g., oxidation of thioethers) .

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l, ) Structural Difference: A sulfanyl-linked oxadiazole-thiazole hybrid replaces the sulfonylpropanamide. Properties: The sulfanyl group may reduce oxidative stability compared to sulfonyl but improve thiol-mediated binding in enzyme inhibition .

Data Tables

Table 2: Substituent Effects on Bioactivity

Research Findings and Hypotheses

- Synthetic Challenges: The sulfonyl group in the target compound likely requires oxidation steps (e.g., from thioethers) or direct sulfonylation, which may affect yield compared to non-sulfonylated analogs like compound 11 (59% yield) .

- Biological Potential: Pyridinyl-thiazoles () and sulfonamides (–10) are associated with kinase inhibition (e.g., JAK2, EGFR) and antiproliferative effects. The target compound’s methoxy group could balance solubility and target engagement .

- Comparative Bioactivity: Compound 31 () shows that minor substituent changes (e.g., furan vs. sulfonyl) drastically alter target specificity (KPNB1 vs. kinases), suggesting the target compound may require tailored assays to identify its primary target .

Biological Activity

The compound 3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a notable member of the thiazole class of compounds, which have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and anticonvulsant properties. This article explores the biological activity of this specific compound, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be broken down into its key functional groups:

- Thiazole Moiety : Known for its role in various pharmacological activities.

- Methoxyphenyl Group : Often associated with enhanced biological activity due to its electron-donating properties.

- Sulfonamide Linkage : Contributes to the compound's solubility and potential interactions with biological targets.

Molecular Formula

The molecular formula is .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7. The cytotoxic effects are often mediated through apoptosis induction and cell cycle arrest mechanisms .

Case Study

A study evaluating a series of thiazole compounds demonstrated that certain derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, one derivative exhibited an IC50 of 7.01 µM against HeLa cells, indicating potent anticancer activity .

Antibacterial Activity

Thiazole compounds have also been investigated for their antibacterial properties:

- Inhibition of Pathogens : Compounds similar to the target molecule have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 |

| Compound B | Escherichia coli | 62.50 |

Anticonvulsant Activity

Thiazole derivatives are also noted for their anticonvulsant effects:

- Efficacy in Animal Models : Research has shown that certain thiazole compounds can eliminate tonic extensor phases in seizure models, providing complete protection .

Table 2: Anticonvulsant Activity Comparison

| Compound | Model Used | Efficacy (%) |

|---|---|---|

| Compound C | PTZ Seizure Model | 100% |

| Compound D | Maximal Electroshock | 85% |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features:

- Substituents on the Thiazole Ring : The presence of electronegative groups (e.g., halogens) enhances activity.

- Phenyl Ring Modifications : Electron-donating groups like methoxy significantly improve anticancer efficacy.

- Linkage Types : Sulfonamide linkages have been crucial for solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.